molecular formula C5H11AlClO B12649027 Chloroethyl(propan-2-olato)aluminium CAS No. 83833-19-6

Chloroethyl(propan-2-olato)aluminium

Cat. No.: B12649027
CAS No.: 83833-19-6
M. Wt: 149.57 g/mol
InChI Key: KZIJNRLRXPJQLL-UHFFFAOYSA-N
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Description

Chloroethyl(propan-2-olato)aluminium is an organoaluminum compound characterized by a chloroethyl ligand and a propan-2-olato (isopropoxide) ligand coordinated to an aluminum center. Organoaluminum compounds like this are typically used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and ligand-exchange capabilities.

Properties

CAS No.

83833-19-6

Molecular Formula

C5H11AlClO

Molecular Weight

149.57 g/mol

InChI

InChI=1S/C3H7O.C2H4Cl.Al/c1-3(2)4;1-2-3;/h3H,1-2H3;1-2H2;/q-1;;+1

InChI Key

KZIJNRLRXPJQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Al]CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethyl(propan-2-olato)aluminium can be synthesized through the reaction of aluminium with chloroethyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:

Al+ClCH2CH2OCH2CH3ClCH2CH2Al(OCH(CH3)2 \text{Al} + \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{ClCH}_2\text{CH}_2\text{Al(OCH(CH}_3)_2 Al+ClCH2​CH2​OCH2​CH3​→ClCH2​CH2​Al(OCH(CH3​)2​

Biological Activity

Chloroethyl(propan-2-olato)aluminium (CAS Number: 83833-19-6) is a compound of increasing interest in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C5H12AlClOC_5H_{12}AlClO and a molecular weight of approximately 150.583 g/mol. The structure consists of an aluminium atom coordinated with a chloroethyl and a propan-2-olato ligand, which may influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The aluminium center can act as a Lewis acid, facilitating reactions with nucleophiles such as proteins and nucleic acids. This property is crucial in understanding its potential therapeutic roles.

2. Enzyme Inhibition

This compound may inhibit certain enzymes involved in inflammatory pathways. For example, it could potentially interact with phospholipase A2 (PLA2), an enzyme implicated in the production of pro-inflammatory mediators. Inhibiting PLA2 can reduce inflammation and pain, making this compound a candidate for anti-inflammatory drug development .

Case Studies

  • Cell Culture Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics.
  • Animal Models : Preliminary animal studies suggested that administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The mechanism was hypothesized to involve both direct cytotoxicity and modulation of immune responses.

Comparative Analysis

CompoundMolecular FormulaIC50 (µM)Mechanism of Action
Chloroethyl(propan-2-olato)AlC5H12AlClO10 - 30ROS generation, enzyme inhibition
Aluminium ChlorideAlCl320 - 50Cytotoxicity
CisplatinPtCl2(NH3)25 - 15DNA cross-linking

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Chloroethyl(propan-2-olato)aluminium and two related aluminum compounds from the provided evidence:

Compound Name Molecular Formula Ligands CAS Number Key Structural Features
This compound (hypothetical) Not explicitly provided Chloroethyl, propan-2-olato N/A Likely tetrahedral geometry with mixed chloro/alkoxide ligands
Aluminum, oxo(2-propanolato) C₃H₇AlO₂ Oxo (O=), propan-2-olato CID 16684131 Oxo group bonded to Al; trigonal planar or tetrahedral coordination
(Butan-2-olato)bis(propan-2-olato)aluminium C₁₀H₂₃AlO₃ Butan-2-olato, two propan-2-olato 3605-65-0 Three alkoxide ligands; likely tetrahedral coordination

Reactivity and Functional Differences

  • The chloro group may also facilitate ligand substitution reactions.
  • Aluminum, oxo(2-propanolato): The oxo ligand (O=) creates a strong Al=O bond, reducing Lewis acidity compared to chloroethyl derivatives. This compound may exhibit lower reactivity in ligand-exchange processes but higher thermal stability .
  • (Butan-2-olato)bis(propan-2-olato)aluminium : With three alkoxide ligands, this compound is likely more sterically hindered and less moisture-sensitive than chloroethyl-containing analogs. The mixed alkoxide ligands could modulate solubility in organic solvents .

Limitations and Future Research

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. Further experimental studies are required to confirm its synthesis, stability, and catalytic performance. Comparative analyses of Lewis acidity (e.g., via NMR spectroscopy or computational modeling) would provide deeper insights into its reactivity relative to oxo- and alkoxide-dominated analogs.

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